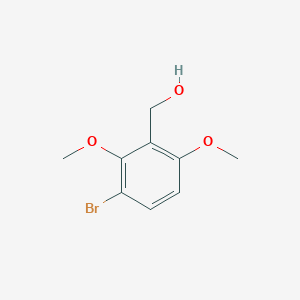

(3-Bromo-2,6-dimethoxyphenyl)methanol

Overview

Description

“(3-Bromo-2,6-dimethoxyphenyl)methanol” is a chemical compound with the molecular formula C9H11BrO3 . It has a molecular weight of 247.09 . The compound is typically stored at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H11BrO3/c1-12-8-4-3-7(10)9(13-2)6(8)5-11/h3-4,11H,5H2,1-2H3 . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 247.09 . The compound’s InChI code is 1S/C9H11BrO3/c1-12-8-4-3-7(10)9(13-2)6(8)5-11/h3-4,11H,5H2,1-2H3 .Scientific Research Applications

Synthesis and Biological Activity

(3-Bromo-2,6-dimethoxyphenyl)methanol and its derivatives have been utilized in the synthesis of novel compounds with potential biological activities. For instance, its conversion into various bromophenols has demonstrated inhibitory capacities against human carbonic anhydrase II, suggesting potential applications in treating conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012). Additionally, the compound has been part of studies aiming to synthesize phenstatin derivatives using ceric (IV) ammonium nitrate/lithium bromide for structural analysis through density functional theory (Çeti̇nkaya, 2017), indicating its role in developing novel therapeutic agents.

Chemical Synthesis and Analysis

The compound has been investigated for its role in synthesizing new bromophenol derivatives through selective O-demethylation during bromination processes (Çetinkaya et al., 2011). Such studies highlight the compound's utility in chemical synthesis, offering pathways to novel chemical entities with potential pharmaceutical applications.

Antioxidant Properties

Research has also explored the synthesis and antioxidant properties of diphenylmethane derivative bromophenols, including natural products derived from this compound. These compounds have shown effective antioxidant power in various in vitro assays, suggesting their potential as therapeutic agents for diseases associated with oxidative stress (Balaydın et al., 2010).

Environmental and Catalytic Applications

In environmental science, the compound has been part of studies on the upgrading of bio-oils over equilibrium FCC catalysts, highlighting its role in the conversion of oxygenated compounds of bio-oils (Bertero & Sedran, 2013). This research contributes to understanding the compound's potential in bio-oil upgrading processes and its environmental applications.

Safety and Hazards

The safety information for “(3-Bromo-2,6-dimethoxyphenyl)methanol” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261) and to rinse cautiously with water for several minutes in case of contact with eyes (P305 + P351 + P338) .

Mechanism of Action

Target of Action

Compounds with similar structures are known to interact with various enzymes and receptors in the body .

Mode of Action

It is known that brominated compounds can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.

Biochemical Pathways

Brominated compounds are known to participate in various biochemical reactions, including those involving free radicals and nucleophilic substitutions . These reactions can affect downstream biochemical pathways, potentially leading to changes in cellular function.

Pharmacokinetics

The compound’s molecular weight (24709 Da ) suggests that it may be absorbed and distributed in the body. The presence of bromine and methoxy groups could also influence its metabolism and excretion.

Result of Action

Brominated compounds are known to have various biological effects, depending on their specific structures and targets .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (3-Bromo-2,6-dimethoxyphenyl)methanol. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at 2-8°C . Additionally, the compound’s efficacy and action could be influenced by factors such as pH, the presence of other compounds, and the specific biological environment in which it is present.

Properties

IUPAC Name |

(3-bromo-2,6-dimethoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO3/c1-12-8-4-3-7(10)9(13-2)6(8)5-11/h3-4,11H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKGMFTBOSABZRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Br)OC)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

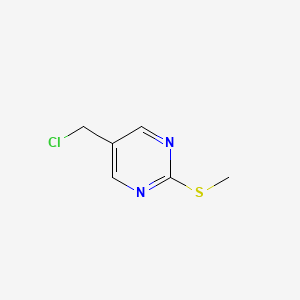

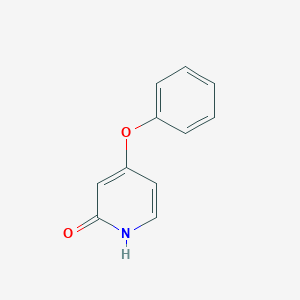

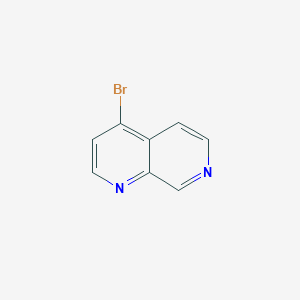

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2,6-Dichloropyridin-3-yl)methyl]diethylamine](/img/structure/B3273367.png)